molecular formula C22H25N3 B12672819 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline CAS No. 93778-07-5

2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline

Cat. No.: B12672819
CAS No.: 93778-07-5
M. Wt: 331.5 g/mol
InChI Key: CAEAIQNQFHQHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline is an organic compound with the molecular formula C22H25N3 It is characterized by the presence of two amino groups and two xylyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with 4-amino-3,5-xylylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated control systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Amino-3,5-diethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline
  • 2-[(4-Amino-3,5-dimethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline

Uniqueness

2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline is unique due to the presence of both amino and xylyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biochemical processes .

Properties

CAS No.

93778-07-5

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-dimethylaniline

InChI

InChI=1S/C22H25N3/c1-14-9-18(10-15(2)22(14)25)11-17-5-8-21(24)19(13-17)12-16-3-6-20(23)7-4-16/h3-10,13H,11-12,23-25H2,1-2H3

InChI Key

CAEAIQNQFHQHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.